(2R)-2-(Methylethyl)pyrrolidine
Overview
Description
(2R)-2-(Methylethyl)pyrrolidine is a chiral pyrrolidine derivative with a specific stereochemistry. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and the (2R)-2-(Methylethyl) substituent introduces chirality, making it an important compound in asymmetric synthesis and various chemical applications.
Scientific Research Applications
(2R)-2-(Methylethyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
Future Directions
The future directions for pyrrolidines include the development of new synthesis methods and applications. For instance, the synthesis and evaluation of the structure-property relationship of a new class of pyrrolinium-based ionic liquid crystals have been reported . These ionic mesogens having a partially unsaturated pyrrolidine ring were found to stabilize numerous mesophases over a wide thermal range including room temperature . This suggests potential future applications in the field of materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2R)-2-(Methylethyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides . This reaction is highly versatile and allows for the formation of different stereochemical patterns.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves cost-effective and scalable processes. For example, the preparation of pyrrolidine derivatives useful as key intermediates for active ingredients can be achieved through alternate processes that are industrially viable .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Methylethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolinium-based ionic liquid crystals.
Reduction: Reduction reactions can modify the pyrrolidine ring to introduce different functional groups.
Substitution: Substitution reactions, such as N-alkylation, can introduce new substituents on the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired transformation, but they often involve mild to moderate temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions include pyrrolinium salts, various substituted pyrrolidines, and other nitrogen-containing heterocycles.
Comparison with Similar Compounds
(2R)-2-(Methylethyl)pyrrolidine can be compared with other pyrrolidine derivatives and similar nitrogen-containing heterocycles:
Pyrrolidine: The parent compound without the (2R)-2-(Methylethyl) substituent.
N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.
Pyrroline: A partially unsaturated analog of pyrrolidine.
The uniqueness of this compound lies in its chiral nature and the specific reactivity patterns it exhibits due to the (2R)-2-(Methylethyl) substituent.
Properties
IUPAC Name |
(2R)-2-propan-2-ylpyrrolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOADRGAJWNJVGC-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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